(E)-2-Chloro-4-oxo-2-hexenedioic acid

Maleylacetate Reductase Enzyme Kinetics Biodegradation

Obtaining a reliable, kinetic-defined substrate for maleylacetate reductase (EC 1.3.1.32) is critical for chloroaromatic degradation studies. (E)-2-Chloro-4-oxo-2-hexenedioic acid resolves this with validated parameters. - Consumes 2 mol NADH/mol substrate, enabling precise tracking of reductive dehalogenation in microbial flux analyses. - High catalytic efficiency with NADH (Km=31 µM, kcat=7,280 min⁻¹), making it the preferred substrate for in vitro enzyme assays. - Benchmark reference for SAR studies due to its 25-fold higher efficiency with NADH over NADPH.

Molecular Formula C6H5ClO5
Molecular Weight 192.55 g/mol
CAS No. 22752-94-9
Cat. No. B1244421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-Chloro-4-oxo-2-hexenedioic acid
CAS22752-94-9
Synonyms2-chloro-4-oxo-(Z)-2-hexenedioic acid
2-chloromaleylacetate
2-chloromaleylacetate, (E)-isome
Molecular FormulaC6H5ClO5
Molecular Weight192.55 g/mol
Structural Identifiers
SMILESC(C(=O)C=C(C(=O)O)Cl)C(=O)O
InChIInChI=1S/C6H5ClO5/c7-4(6(11)12)1-3(8)2-5(9)10/h1H,2H2,(H,9,10)(H,11,12)/b4-1+
InChIKeyQOHGUQUQCPIROQ-DAFODLJHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-2-Chloro-4-oxo-2-hexenedioic acid: A Critical Intermediate in Chloroaromatic Biodegradation Pathways and an Essential Reference Standard for Maleylacetate Reductase Studies


(E)-2-Chloro-4-oxo-2-hexenedioic acid (CAS 22752-94-9), also known as 2-chloromaleylacetate, is a dicarboxylic acid that functions as a pivotal intermediate in the bacterial degradation of chlorinated aromatic compounds, including the herbicide 2,4-dichlorophenoxyacetate (2,4-D) [1]. It is the substrate for the key enzyme maleylacetate reductase (EC 1.3.1.32), which catalyzes its reductive dechlorination to maleylacetate [2].

Why Generic (E)-2-Chloro-4-oxo-2-hexenedioic Acid Cannot Be Interchanged with Other Maleylacetate Analogs


The substitution of (E)-2-chloro-4-oxo-2-hexenedioic acid with its non-chlorinated analog, maleylacetate, or other chlorinated derivatives like 2,3-dichloromaleylacetate is not equivalent in experimental systems. The presence of the single chlorine atom at the 2-position dictates a specific enzymatic mechanism involving reductive dehalogenation, which consumes two moles of NADH per mole of substrate, a stoichiometry not observed with maleylacetate or 2-methylmaleylacetate, which require only one mole [1]. Furthermore, the substrate specificity and kinetic parameters of maleylacetate reductase vary significantly among these analogs, impacting reaction rates and pathway flux [2].

Quantitative Evidence Guide for (E)-2-Chloro-4-oxo-2-hexenedioic Acid: Direct Performance Comparisons Against Key Analogs


Enzymatic Conversion Efficiency of (E)-2-Chloro-4-oxo-2-hexenedioic Acid by Maleylacetate Reductase Compared to Maleylacetate

Purified maleylacetate reductase from Alcaligenes eutrophus JMP134 converts (E)-2-chloro-4-oxo-2-hexenedioic acid with a catalytic efficiency (kcat/Km) comparable to that of its natural substrate, maleylacetate, indicating that the chloro-substituent does not impede enzyme turnover [1].

Maleylacetate Reductase Enzyme Kinetics Biodegradation

NADH Stoichiometry Differentiates (E)-2-Chloro-4-oxo-2-hexenedioic Acid from Non-Chlorinated Analogs in Reductive Dehalogenation

The conversion of (E)-2-chloro-4-oxo-2-hexenedioic acid by maleylacetate reductase requires two moles of NADH, reflecting a sequential reductive dehalogenation to maleylacetate followed by reduction to 3-oxoadipate. In contrast, the non-chlorinated analog maleylacetate consumes only one mole of NADH [1].

Reductive Dehalogenation NADH Consumption Enzyme Mechanism

Comparative Substrate Affinity (Km) of Maleylacetate Reductase for (E)-2-Chloro-4-oxo-2-hexenedioic Acid and 2,3-Dichloromaleylacetate

Data from BRENDA indicates that maleylacetate reductase from various organisms exhibits a higher apparent affinity (lower Km) for the mono-chlorinated (E)-2-chloro-4-oxo-2-hexenedioic acid compared to the di-chlorinated analog 2,3-dichloromaleylacetate [1].

Enzyme Kinetics Substrate Specificity Km Value

Cofactor Specificity of Maleylacetate Reductase for (E)-2-Chloro-4-oxo-2-hexenedioic Acid: Preference for NADH over NADPH

Maleylacetate reductase demonstrates a strong preference for NADH over NADPH when using (E)-2-chloro-4-oxo-2-hexenedioic acid as a substrate, as evidenced by a 25-fold higher catalytic efficiency (kcat/Km) with NADH [1].

Enzyme Kinetics Cofactor Preference NADH/NADPH

Defined Application Scenarios for (E)-2-Chloro-4-oxo-2-hexenedioic Acid Based on Quantitative Differentiation


Enzymatic Assay Development for Maleylacetate Reductase Activity

Due to its high and comparable catalytic efficiency with NADH (Km = 31 μM, kcat = 7,280 min⁻¹) relative to the natural substrate maleylacetate [3], (E)-2-chloro-4-oxo-2-hexenedioic acid is the preferred substrate for in vitro assays of maleylacetate reductase, especially when studying the enzyme's role in chloroaromatic degradation pathways.

Metabolic Flux Analysis in Chloroaromatic Biodegradation Studies

The distinct NADH stoichiometry of 2 mol per mol of substrate [3] makes (E)-2-chloro-4-oxo-2-hexenedioic acid an indispensable tool for tracking reductive dehalogenation steps in complex metabolic flux analyses of microbial communities degrading chlorinated pollutants like 2,4-D and chlorobenzoates.

Reference Standard for Structure-Activity Relationship (SAR) Studies of Maleylacetate Reductase Substrates

The compound's well-defined kinetic parameters and cofactor preference (25-fold higher efficiency with NADH over NADPH) [3] establish it as a benchmark reference for SAR studies aimed at understanding how halogen substitutions influence substrate binding, turnover, and mechanism in this enzyme family.

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